2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride is a synthetic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyethyl group, a fluorophenethyl group, and an acetamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,2-dimethoxyethanol with an appropriate amine to form the intermediate 2,2-dimethoxyethylamine.
Acylation Reaction: The intermediate is then reacted with 4-fluorophenethylamine in the presence of an acylating agent such as acetic anhydride or acetyl chloride to form the desired acetamide compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or receptor binding.
Industry: Used in the synthesis of other chemical compounds or materials.
Mechanism of Action
The mechanism of action of 2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenethyl)acetamide: Lacks the dimethoxyethyl group.
2-((2,2-Dimethoxyethyl)amino)acetamide: Lacks the fluorophenethyl group.
N-(4-Fluorophenethyl)-2-(methylamino)acetamide: Contains a methylamino group instead of the dimethoxyethyl group.
Uniqueness
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride is unique due to the presence of both the dimethoxyethyl and fluorophenethyl groups, which confer specific chemical and biological properties that may not be present in similar compounds.
Properties
Molecular Formula |
C14H22ClFN2O3 |
---|---|
Molecular Weight |
320.79 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H21FN2O3.ClH/c1-19-14(20-2)10-16-9-13(18)17-8-7-11-3-5-12(15)6-4-11;/h3-6,14,16H,7-10H2,1-2H3,(H,17,18);1H |
InChI Key |
GVXGJVLSSQOLTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNCC(=O)NCCC1=CC=C(C=C1)F)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.